2-(2-吡啶-2-基-1H-吲哚-3-基)乙胺单盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves novel methods and reactions. For instance, a new synthetic method for 3-hydroxy-3H-indole-3-ethanamines with different substituents at the 2-position was discovered, which involves reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride, suggesting a possible route for synthesizing similar indole-based compounds . Additionally, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol from 2-pyridinecarboxaldehyde and 2-pyridinemethanol without a catalyst or solvent indicates a method for introducing pyridinyl groups into a molecule .

Molecular Structure Analysis

The molecular structures of related compounds have been determined through various methods such as single crystal X-ray diffraction. For example, the crystal and molecular structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was elucidated, showing that it crystallizes in the monoclinic system . This information is valuable for predicting the molecular structure of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride, as it may also exhibit similar crystalline properties.

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of pyridinyl and ethanamine groups. For instance, the conversion of a di-hemiketal to its original diketone form under certain conditions indicates the potential instability and reactivity of such compounds . This knowledge can be applied to understand the chemical reactions that 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their interactions and stability. The crystallographic inversion centers and three-dimensional network structures formed through various interactions such as C-H···N and C-H···S in the case of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its hydrochloride salt suggest that 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride may also form similar interactions, affecting its physical properties . The co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids, held together by O—H···N hydrogen bonds, provide insight into the potential hydrogen bonding capabilities of the compound .

科学研究应用

-

Anti-Fibrosis Activity

- Field : Medicinal Chemistry

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities .

- Method : These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

-

Biological Potential of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Inhibition of cAMP-dependent protein kinase activity

- Field : Biochemistry

- Application : Certain indole derivatives can act as extremely potent competitive inhibitors of cAMP-dependent protein kinase activity .

- Method : These compounds interact with the catalytic subunit of the enzyme after the cAMP-induced dissociation of its regulator .

- Results : This interaction can inhibit the activity of the enzyme .

-

5-HT6 receptor modulation

- Field : Neuropharmacology

- Application : Some indole derivatives have been identified as a new class of 5-HT6 receptor modulators .

- Method : These compounds are designed based on a known pharmacophore model for 5-HT6 receptor antagonists .

- Results : The modulation of 5-HT6 receptors can have various effects on neurological function .

-

Therapeutic Potential of Imidazole Containing Compounds

- Field : Medicinal Chemistry

- Application : Imidazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .

- Method : These compounds are synthesized and tested for their therapeutic potential .

- Results : The results show that these compounds have a wide range of therapeutic activities .

- Estrogen Receptor Binding

- Field : Pharmacology

- Application : Some 2-Pyridin-2-yl-1H-indole derivatives have been identified as a new class of estrogen receptor modulators .

- Method : These compounds are designed based on a known pharmacophore model for estrogen receptor antagonists .

- Results : The modulation of estrogen receptors can have various effects on biological function .

安全和危害

属性

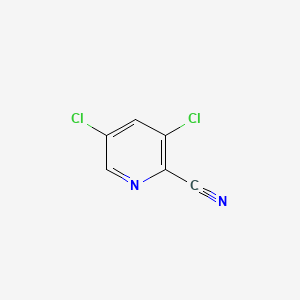

IUPAC Name |

2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;/h1-7,10,18H,8-9,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXMPIFLYFHNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377986 |

Source

|

| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride | |

CAS RN |

374064-08-1 |

Source

|

| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)